4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Triazole compounds are a significant class of organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, while not directly studied in the provided papers, is closely related to the compounds that have been investigated. These studies have focused on the synthesis, structural analysis, and theoretical predictions of biological activity for similar triazole derivatives .
Synthesis Analysis
The synthesis of triazole compounds typically involves the reaction of various precursors under controlled conditions. For instance, the synthesis of a related compound involved the reaction of a triazole thione with an aldehyde in the presence of hydrochloric acid, followed by recrystallization from ethanol . The synthesis process is often guided by theoretical calculations, such as density functional theory (DFT), to ensure that the reactions are energetically feasible and to predict the most stable tautomeric forms .
Molecular Structure Analysis
X-ray diffraction techniques and DFT calculations are commonly used to determine the molecular structure of triazole compounds. These methods have revealed that the triazole ring can exhibit varying dihedral angles with attached phenyl rings, indicating a degree of flexibility in the overall molecular conformation . The molecular structure is further characterized by the presence of hydrogen bonds and other non-covalent interactions that contribute to the stability and properties of the compound .
Chemical Reactions Analysis
Triazole compounds can act as bifunctional agents, capable of donating electrons and reacting with electrophilic reagents. The presence of amino groups and other substituents on the triazole ring can influence the reactivity and the types of chemical reactions the compound can undergo . The reactivity is often explored through molecular electrostatic potential surfaces and electronic parameters, which can predict how the molecule might interact with other chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Spectroscopic techniques such as FT-IR, UV-visible, and NMR are used to characterize these compounds. The vibrational modes, electronic transitions, and chemical shifts observed in these spectra provide insights into the bond lengths, bond angles, and overall stability of the molecule. Theoretical calculations often complement these experimental results, helping to confirm the identity and purity of the synthesized compounds .
Scientific Research Applications
- Chemistry and Pharmacology
- 1,2,4-triazole and its derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
- They have diverse pharmacological properties such as antimicrobial, antifungal, anticancer, anticonvulsant, antiviral, anti-inflammatory, anti-HIV, and anti-mycobacterial activities .
- The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps; then it was converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .
- Mercapto-substituted 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGVZQCLIGREBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356402 | |
Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93073-14-4 | |
Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.